molecular formula C22H32N2O2 B2938503 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one CAS No. 2034251-34-6

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2938503
CAS No.: 2034251-34-6
M. Wt: 356.51
InChI Key: KWEYIWQCPCRUCG-UHFFFAOYSA-N
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Description

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that features a combination of pyrrolidine, piperidine, and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with a benzyloxy group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is not well-characterized. it is likely to interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The specific pathways involved would depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and piperidine derivatives, such as:

Uniqueness

What sets 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-2-3-11-22(25)23-15-12-20(13-16-23)24-14-7-10-21(24)18-26-17-19-8-5-4-6-9-19/h2,4-6,8-9,20-21H,1,3,7,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEYIWQCPCRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)N2CCCC2COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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